molecular formula C25H32FIN2O5 B3310276 Benzamide, N-[4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxy- CAS No. 945992-38-1

Benzamide, N-[4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxy-

Cat. No.: B3310276
CAS No.: 945992-38-1
M. Wt: 586.4 g/mol
InChI Key: RBJDJJAQQGIHMG-UHFFFAOYSA-N
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Description

Benzamide, N-[4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxy- is an organic compound that merges benzamide with an intricate isoquinoline system. This complex molecule is noteworthy for its unique structure and potential in various scientific fields.

Properties

IUPAC Name

N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FIN2O5/c1-31-21-12-17-6-10-29(16-18(17)13-22(21)32-2)9-5-4-8-28-25(30)20-14-19(27)15-23(33-3)24(20)34-11-7-26/h12-15H,4-11,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJDJJAQQGIHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCCF)C(=O)NCCCCN2CCC3=CC(=C(C=C3C2)OC)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FIN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Material: The synthesis typically begins with commercially available benzamide.

  • Intermediate Formation: Through a multi-step process, intermediates are formed by reactions including alkylation, substitution, and protection-deprotection sequences.

  • Isoquinoline Ring Formation: The isoquinoline ring is synthesized via a Pomeranz-Fritsch reaction involving an aromatic aldehyde and an amine.

  • Final Assembly: The complex side chains, including the fluoroethoxy and iodo-methoxy substituents, are introduced in the later stages via electrophilic substitution and nucleophilic substitution reactions.

Industrial Production Methods:

  • Large-scale production may employ batch reactors with stringent control over temperature and pressure conditions.

  • Continuous flow chemistry can be utilized for certain steps to improve yield and safety.

  • Catalysts like palladium or platinum might be used to facilitate specific reaction steps, particularly for hydrogenation or deprotection processes.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions primarily at the methoxy groups, leading to the formation of aldehydes or acids.

  • Reduction: Reduction reactions target the nitro groups or carbonyl groups, potentially forming amines or alcohols.

  • Substitution: Halogenated groups (like iodine) can be replaced by nucleophiles through nucleophilic substitution.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

  • Substitution: Sodium iodide (NaI), tetrahydrofuran (THF) as solvent

Major Products:

  • Oxidation can yield benzaldehydes or benzoic acids.

  • Reduction might produce benzyl alcohols or primary amines.

  • Substitution leads to various halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that benzamide derivatives exhibit promising antitumor properties. The specific structure of the compound, which includes the isoquinoline moiety, has been associated with enhanced cytotoxicity against various cancer cell lines. Studies have shown that modifications to the benzamide structure can lead to increased selectivity and potency against tumor cells while minimizing toxicity to normal cells.

Neuroprotective Effects
Benzamide derivatives have also been investigated for their neuroprotective effects. The isoquinoline framework is known for its ability to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's. Preclinical studies suggest that this compound may help in reducing oxidative stress and inflammation in neuronal cells.

Pharmacological Insights

Receptor Modulation
The compound's unique structure allows it to interact with various biological targets, including receptors involved in pain modulation and mood regulation. Preliminary data suggest that it may act as a modulator of serotonin receptors, which could be beneficial in treating mood disorders.

Antimicrobial Properties
Recent studies have explored the antimicrobial activity of benzamide derivatives, showing effectiveness against a range of bacterial strains. This opens avenues for developing new antibiotics amid rising antibiotic resistance.

Synthesis and Chemical Properties

The synthesis of Benzamide, N-[4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxy- involves several key steps:

  • Starting Materials : The synthesis begins with readily available precursors such as 4,5-dimethoxybenzoic acid and isoquinoline derivatives.
  • Reaction Conditions : The reactions typically require specific conditions such as the presence of palladium catalysts under hydrogen atmosphere for reduction processes.
  • Yield and Purification : The final product can be purified using column chromatography techniques to achieve high purity levels suitable for biological testing.

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potency.
Study BNeuroprotectionShowed reduced apoptosis in neuronal cell cultures exposed to oxidative stress when treated with the compound.
Study CAntimicrobial EffectIdentified effectiveness against Gram-positive bacteria, suggesting potential as a new antimicrobial agent.

Mechanism of Action

Mechanism:

  • The isoquinoline moiety interacts with specific receptors or enzymes, modulating their activity.

  • The fluoroethoxy group may enhance the compound's ability to penetrate cellular membranes.

Molecular Targets:

  • Ion channels or receptors in neural cells.

  • Enzymes involved in metabolic pathways.

Comparison with Similar Compounds

  • Benzamide

  • N-(2-Fluorophenyl)-2-methoxybenzamide

  • Isoquinoline derivatives like 1-methylisoquinoline-3-carboxamide

That covers the essentials of Benzamide, N-[4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxy-. Hope you find it informative!

Biological Activity

Benzamide derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxy- exhibits potential in various pharmacological applications, particularly in anti-inflammatory and anticancer activities. This article synthesizes findings from diverse sources to explore the biological activity of this compound.

The molecular formula of the compound is C28H33N3O5C_{28}H_{33}N_{3}O_{5} with a molecular weight of approximately 491.58 g/mol. The structure features a complex arrangement that contributes to its biological functions.

PropertyValue
Molecular FormulaC28H33N3O5
Molecular Weight491.58 g/mol
LogP4.748
PSA95.28

PDE Inhibition

Research indicates that benzamide derivatives can act as selective phosphodiesterase (PDE) inhibitors, particularly targeting PDE4 isoforms. For instance, a related compound demonstrated an IC50 of 140 nM in enzyme assays and exhibited significant anti-inflammatory effects in vivo, suggesting that PDE inhibition could be a mechanism through which this benzamide derivative exerts its effects .

σ Receptor Binding

Another study highlighted the binding affinity of benzamide derivatives to sigma receptors (σ1 and σ2). Compounds similar to the one showed Ki values ranging from 8.7 to 845 nM for σ2 receptors, indicating potential applications in treating various neurological disorders . The structural modifications on the isoquinoline moiety significantly influenced binding affinity and selectivity.

Anti-inflammatory Effects

In vivo studies have shown that related benzamide compounds can reduce airway hyperreactivity and eosinophil infiltration in models of asthma. The ED50 for effective doses was reported at 18.3 mg/kg, demonstrating promising anti-inflammatory properties .

Anticancer Potential

The anticancer activity of benzamide derivatives has also been explored. For example, certain analogs have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) suggests that modifications on the benzamide scaffold can enhance cytotoxicity against specific cancer types .

Antifungal Activity

Research into antifungal properties has revealed that some benzamide derivatives exhibit significant inhibitory activity against fungi such as Sclerotinia sclerotiorum. Compounds with specific substitutions showed EC50 values significantly lower than established antifungal agents like quinoxyfen .

Case Study 1: PDE Inhibition and Anti-asthmatic Activity

A specific study evaluated a benzamide derivative's effect on an ovalbumin-induced asthma model. Results indicated a dose-dependent reduction in airway hyperreactivity and improved lung histology upon administration of the compound . This suggests potential therapeutic applications for asthma management.

Case Study 2: Anticancer Activity in Breast Cancer Models

In vitro studies on breast cancer cell lines revealed that modifications to the benzamide structure led to enhanced apoptosis rates compared to untreated controls. The most potent compounds induced cell cycle arrest at G0/G1 phase, indicating their potential as anticancer agents .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this benzamide derivative?

Methodological Answer:

  • Synthesis:
    • Core Preparation: Start with functionalization of the isoquinoline moiety. A similar approach involves coupling 3,4-dihydro-6,7-dimethoxyisoquinoline with a butyl linker via nucleophilic substitution (e.g., using bromobutyl intermediates) .
    • Benzamide Formation: Use a coupling agent like HATU or DCC to attach the substituted benzoyl group. For fluoroethoxy and iodo substituents, pre-functionalize the benzene ring via SNAr (nucleophilic aromatic substitution) or iodination .
    • Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., from ethanol/water) .
  • Characterization:
    • 1H/13C NMR: Assign peaks using deuterated DMSO or CDCl3. Compare shifts to analogous compounds (e.g., methoxy groups at δ 3.7–3.9 ppm) .
    • IR Spectroscopy: Confirm carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and ether (C-O-C) at ~1100–1250 cm⁻¹ .
    • Mass Spectrometry: Use EI-MS to verify molecular ion [M]+ and fragmentation patterns .

Advanced: How can researchers resolve contradictions in biological activity data across cell-based assays?

Methodological Answer:

  • Experimental Design:
    • Dose-Response Curves: Test the compound at logarithmic concentrations (1 nM–100 µM) to identify non-monotonic effects. Include positive/negative controls (e.g., known enzyme inhibitors) .
    • Assay Variability Mitigation: Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) and use orthogonal assays (e.g., MTT for viability, SRB for proliferation) to confirm results .
    • Mechanistic Studies: Pair phenotypic assays with target engagement assays (e.g., fluorescence polarization for receptor binding) to distinguish direct vs. off-target effects .

Advanced: What strategies optimize the compound’s selectivity for kinase or GPCR targets?

Methodological Answer:

  • Structural Modification:
    • Fluoroethoxy Group: Adjust the position (ortho/meta/para) to modulate steric hindrance and hydrogen bonding. For example, 2-fluoroethoxy enhances metabolic stability compared to unsubstituted ethoxy .
    • Iodo Substituent: Replace with bromo or trifluoromethyl groups to evaluate electronic effects on binding affinity. Use Suzuki-Miyaura cross-coupling for systematic variations .
  • Computational Modeling:
    • Perform docking studies (e.g., AutoDock Vina) with kinase or GPCR crystal structures to predict binding modes. Prioritize modifications that reduce clash with non-target proteins .

Basic: How should researchers handle discrepancies in NMR spectral data during structural validation?

Methodological Answer:

  • Troubleshooting Steps:
    • Solvent Artifacts: Confirm deuterated solvent purity. For DMSO-d6, residual water (δ ~3.3 ppm) can overlap with methoxy signals; use D2O shaking for suppression .
    • Dynamic Effects: Variable-temperature NMR (e.g., 25°C to 60°C) can resolve broadening caused by slow conformational exchange .
    • Reference Standards: Compare with NIST’s spectral database for benzamide derivatives (e.g., C24H25F6NO4, InChIKey: BZVPEGMJNZLINJ) to validate shifts .

Advanced: What is the recommended approach for analyzing metabolic stability in vitro?

Methodological Answer:

  • Protocol:
    • Liver Microsomes: Incubate the compound (1–10 µM) with human or rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench with acetonitrile at 0, 15, 30, and 60 min .
    • LC-MS Quantification: Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) and monitor parent ion depletion. Calculate half-life (t1/2) via nonlinear regression .
    • Metabolite ID: Perform HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

  • Crystallization: Co-crystallize the compound with its target protein (e.g., kinase) using vapor diffusion (PEG 3350 or ammonium sulfate as precipitant). For free ligand, use slow evaporation from DMSO/water .
  • Data Collection: Collect high-resolution (<2.0 Å) data at synchrotron facilities (e.g., IIT Madras SAIF). Refine structures with Phenix or SHELXL .
  • Conformational Analysis: Compare crystal packing with DFT-optimized gas-phase structures to identify biologically relevant conformers .

Basic: What safety protocols are critical for handling this iodinated benzamide derivative?

Methodological Answer:

  • Handling:
    • Radiation Safety: Use lead shielding for ¹²⁵I-labeled analogs. Monitor exposure with Geiger counters .
    • PPE: Wear nitrile gloves, lab coat, and safety goggles. Avoid skin contact with fluoroethoxy groups, which may penetrate latex .
  • Waste Disposal: Segregate halogenated waste (e.g., iodo byproducts) in designated containers for incineration .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Library Design:
    • Scaffold Hopping: Replace the isoquinoline core with quinoline or tetrahydroisoquinoline to assess ring size impact .
    • Substituent Scanning: Synthesize analogs with halogens (F, Cl, Br), alkoxy, or alkyl groups at the 5-iodo position .
  • Data Analysis:
    • Use multivariate regression (e.g., PLS) to correlate physicochemical properties (logP, PSA) with bioactivity. Validate with leave-one-out cross-validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-[4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxy-
Reactant of Route 2
Reactant of Route 2
Benzamide, N-[4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxy-

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